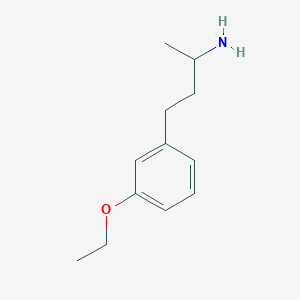

4-(3-Ethoxyphenyl)butan-2-amine

Description

4-(3-Ethoxyphenyl)butan-2-amine is an organic compound with the molecular formula C12H19NO. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound features an ethoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(3-ethoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10H,3,7-8,13H2,1-2H3 |

InChI Key |

ZZDNYVWZFFPPIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)butan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 3-ethoxyphenyl-2-nitropropene.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Final Product: The resulting amine is then subjected to reductive amination with butanone to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reducing agents and reaction conditions is optimized for yield and purity. Catalytic hydrogenation is often preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Ethoxyphenyl)butan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)butan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

4-(3-Methoxyphenyl)butan-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

4-(3-Hydroxyphenyl)butan-2-amine: Contains a hydroxy group on the phenyl ring.

4-(3-Chlorophenyl)butan-2-amine: Features a chlorine atom on the phenyl ring.

Uniqueness

4-(3-Ethoxyphenyl)butan-2-amine is unique due to the presence of the ethoxy group, which can influence its lipophilicity and reactivity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

4-(3-Ethoxyphenyl)butan-2-amine, with the molecular formula C12H19NO, is a member of the phenethylamine class known for its diverse biological activities. The compound features an ethoxy group on the phenyl ring, which can significantly influence its chemical properties and biological interactions. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

The mechanism of action for this compound involves interactions with various molecular targets, particularly neurotransmitter receptors. It is believed to modulate the activity of monoamine neurotransmitters such as dopamine and serotonin, acting as either an agonist or antagonist at specific receptor sites. This modulation can influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions.

Pharmacological Effects

The pharmacological effects of this compound are still under investigation, but preliminary studies suggest several potential activities:

- Neurotransmitter Modulation : The compound may enhance or inhibit the activity of neurotransmitters, leading to effects on mood and anxiety levels.

- Antidepressant Properties : Given its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.

- Cognitive Enhancement : There is potential for cognitive enhancement through modulation of dopaminergic pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can influence neuronal cell signaling pathways, indicating its potential as a neuroactive agent.

- Animal Models : Animal studies suggest that administration of this compound may lead to behavioral changes consistent with increased serotonergic activity .

- Comparative Analysis : When compared to similar compounds (e.g., 4-(3-Methoxyphenyl)butan-2-amine), this compound exhibits unique pharmacokinetic properties due to its ethoxy substituent, which may enhance lipid solubility and receptor affinity.

Comparative Biological Activity of Related Compounds

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Ethoxy-substituted amine | Neurotransmitter modulation |

| 4-(3-Methoxyphenyl)butan-2-amine | Methoxy-substituted amine | Antidepressant-like effects |

| 4-(3-Hydroxyphenyl)butan-2-amine | Hydroxy-substituted amine | Cognitive enhancement |

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Agonist/Antagonist Action | Interacts with serotonin and dopamine receptors to modulate neurotransmitter activity |

| Neuroprotective Effects | Potential protective effects against neurodegeneration in animal models |

| Behavioral Changes | Induces changes in behavior consistent with altered neurotransmitter levels |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on serotonin levels in rat models, researchers found that administration led to a significant increase in serotonin release in specific brain regions associated with mood regulation. This suggests potential applications in treating mood disorders.

Case Study 2: Cognitive Enhancement

Another study investigated the cognitive-enhancing properties of this compound through behavioral tests in mice. The results indicated improved performance in memory tasks when treated with varying doses of this compound, further supporting its role as a potential cognitive enhancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.